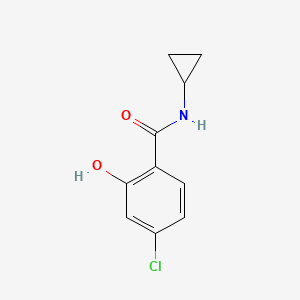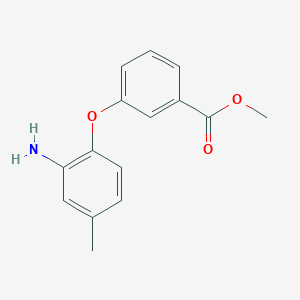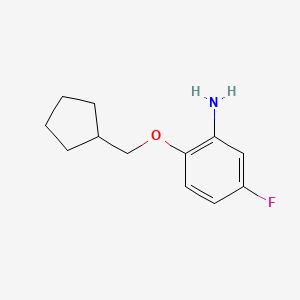
2-(Cyclopentylmethoxy)-5-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylmethoxy)-5-fluoroaniline (2-CPMF) is an organic compound belonging to the class of anilines. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. It is used in a variety of scientific applications, including organic synthesis and drug discovery.
Applications De Recherche Scientifique
1. Cancer Chemotherapy Research
Research on 2-(Cyclopentylmethoxy)-5-fluoroaniline is closely related to cancer chemotherapy. Studies have explored its role in the synthesis of certain cytotoxic agents, like 5-fluorouracil, which are used in cancer treatment. These agents have shown effectiveness in palliation for patients with advanced cancer, particularly affecting the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).
2. Imaging and Diagnostic Applications
Another significant application of this compound is in medical imaging and diagnostics. Compounds like 5-fluoro-2'-deoxyuridine, derived from this chemical, have been used in developing imaging agents for cancer and other diseases. This includes the development of near-infrared fluorescent deoxyglucose analogues for tumor optical imaging in living mice, which is critical for both cancer diagnosis and monitoring therapeutic efficacy (Cheng et al., 2006).
3. Drug Development and Biochemistry
This compound is also pivotal in drug development, especially in synthesizing nucleoside analogs. These analogs are used in studying the catalytic mechanism of DNA methyltransferases, with implications for both cancer and antiviral drug development. The synthesis of these oligonucleotides, incorporating 5-fluorocytosine residues, provides tools for biochemical research and drug design (Schmidt et al., 1992).
4. Mechanistic Studies in Pharmacology
The compound's derivatives have been extensively studied for their biochemical and pharmacological mechanisms. For instance, 5-fluorouracil's mechanism of action and its conversion at the nucleotide level have been a significant focus. This research helps in understanding drug resistance mechanisms and developing strategies to enhance therapeutic efficacy (Pinedo & Peters, 1988).
5. Photocatalytic Applications
Studies have also delved into the photocatalytic oxidation of derivatives like 5-fluorouracil, exploring their environmental impact and degradation processes. This research is critical for assessing the safety and ecological footprint of pharmaceutical compounds used in cancer therapies (Lin & Lin, 2014).
Propriétés
IUPAC Name |
2-(cyclopentylmethoxy)-5-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-10-5-6-12(11(14)7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXHMAVPOSJRER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,6S)-4-{4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B1328952.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B1328954.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B1328955.png)
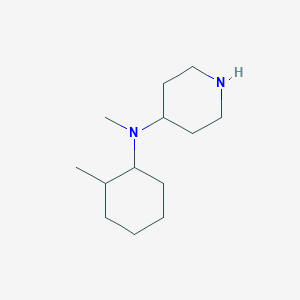
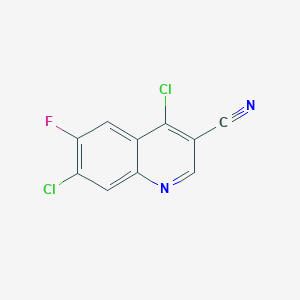

![[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid](/img/structure/B1328965.png)

